N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17799354
InChI: InChI=1S/C10H12BrN3S/c1-7(9-3-4-10(11)15-9)13-8-5-12-14(2)6-8/h3-7,13H,1-2H3
SMILES:
Molecular Formula: C10H12BrN3S
Molecular Weight: 286.19 g/mol

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17799354

Molecular Formula: C10H12BrN3S

Molecular Weight: 286.19 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H12BrN3S
Molecular Weight 286.19 g/mol
IUPAC Name N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H12BrN3S/c1-7(9-3-4-10(11)15-9)13-8-5-12-14(2)6-8/h3-7,13H,1-2H3
Standard InChI Key ICLSDFPGKFEKIA-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(S1)Br)NC2=CN(N=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-bromothiophene-2-yl group attached to a 1-methyl-1H-pyrazol-4-amine unit through a chiral ethyl chain. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, while the pyrazole ring’s amine group at the 4-position offers hydrogen-bonding capabilities. The methyl group at the pyrazole’s 1-position contributes to steric stabilization.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC10H12BrN3S\text{C}_{10}\text{H}_{12}\text{BrN}_3\text{S}
Molecular Weight286.19 g/mol
IUPAC NameN-[1-(5-bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine
Canonical SMILESCC(C1=CC=C(S1)Br)NC2=C(C=NN2C)C

Synthesis and Synthetic Pathways

General Synthesis Strategy

The compound is typically synthesized via a multi-step protocol:

  • Thiophene Bromination: 2-Ethylthiophene undergoes electrophilic bromination to yield 5-bromo-2-ethylthiophene.

  • Pyrazole Formation: Condensation of hydrazine derivatives with diketones produces the 1-methyl-1H-pyrazol-4-amine core.

  • Coupling Reaction: A nucleophilic substitution or Buchwald-Hartwig amination links the bromothiophene and pyrazole moieties.

Table 2: Synthetic Yield Comparison with Analogues

CompoundYield (%)Reference
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine62–68
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine58–65
(5-Bromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone71

Purification and Analytical Validation

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) is used for purification.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.05 ([M+H]+^+).

Comparative Analysis with Structural Analogues

Positional Isomerism in Pyrazole Derivatives

The placement of the amine group on the pyrazole ring significantly influences reactivity:

  • 4-Amine Isomer: Higher solubility in polar solvents (e.g., DMSO) due to enhanced hydrogen bonding.

  • 3-Amine Isomer: Increased lipophilicity (logP 2.8 vs. 2.5 for the 4-isomer), favoring membrane permeability.

Functional Group Variations

Replacing the amine bridge with a methanone group, as in (5-bromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone (CID 1247468), reduces basicity but improves thermal stability (decomposition temperature: 215°C vs. 195°C for the amine) .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Systematically modify the ethylamine bridge length and pyrazole substituents.

  • Targeted Drug Delivery: Conjugate with nanoparticles to enhance tissue specificity.

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